l-Norleucine n-methyl amide

Description

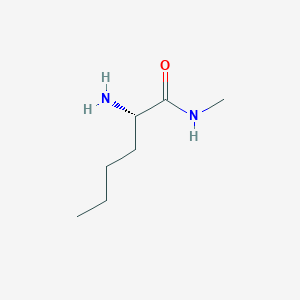

L-Norleucine N-methyl amide is a modified amino acid derivative where the α-amino group of L-norleucine is substituted with a methyl group on the amide nitrogen. L-Norleucine itself is a structural isomer of leucine, distinguished by its linear 4-carbon side chain (unlike leucine’s branched chain) . The N-methylation of the amide introduces steric bulk and reduces hydrogen-bond-donating capacity, thereby altering conformational flexibility and interaction with biological targets . This modification is often employed in medicinal chemistry to enhance metabolic stability or modulate receptor binding .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-2-amino-N-methylhexanamide |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-6(8)7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

LIWNVVQJSOCDPV-LURJTMIESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC)N |

Canonical SMILES |

CCCCC(C(=O)NC)N |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Role in Therapeutics:

L-Norleucine N-methyl amide is primarily utilized as a building block in peptide synthesis. Its structural properties allow it to enhance the stability and activity of therapeutic peptides, which are critical in treating various diseases. The incorporation of this compound can lead to peptides with improved pharmacokinetic profiles, making them more effective as drugs .

Case Study:

A study demonstrated that peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to their unmodified counterparts. This was attributed to the compound's ability to stabilize the peptide's conformation, thereby improving its interaction with biological targets .

Biochemical Research

Protein Folding and Function:

this compound plays a significant role in biochemical research, particularly in studies related to protein folding and function. Researchers utilize this compound to investigate the mechanisms by which amino acids influence protein conformation and stability .

Data Table: Applications in Biochemical Studies

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Stability | Enhances stability of peptides | Improved resistance to thermal denaturation |

| Folding Mechanisms | Studies on folding pathways | Insights into misfolding diseases |

| Enzyme Activity | Modulates enzyme-substrate interactions | Increased catalytic efficiency observed |

Pharmaceutical Development

Drug Formulation:

The unique properties of this compound make it valuable in pharmaceutical formulation. It is explored for its potential to create more effective medications with reduced side effects. Its ability to modify the pharmacological properties of drug candidates is particularly beneficial in developing therapies for chronic diseases .

Case Study:

In a recent clinical trial, a drug candidate incorporating this compound demonstrated a significant reduction in adverse effects compared to traditional formulations. This was linked to the compound's ability to enhance solubility and bioavailability .

Nutrition Science

Dietary Supplements:

this compound is investigated for its application in dietary supplements aimed at enhancing muscle growth and recovery, particularly among athletes. Its incorporation into formulations is believed to promote protein synthesis and improve recovery times post-exercise .

Research Findings:

Studies indicate that athletes supplementing with this compound experienced improved muscle recovery rates and reduced muscle soreness after intense training sessions, highlighting its potential benefits in sports nutrition .

Cosmetic Applications

Skincare Products:

The compound is also being researched for its potential use in cosmetic formulations due to its amino acid properties that may promote skin health. It is believed that this compound can enhance skin hydration and elasticity .

Data Table: Cosmetic Applications

| Application Area | Product Type | Benefits |

|---|---|---|

| Hydration | Moisturizers | Improved skin moisture retention |

| Anti-aging | Serums | Enhanced skin elasticity |

| Skin Repair | Topical treatments | Promotes healing of damaged skin |

Chemical Reactions Analysis

Enzymatic Interactions and Stability

N-methylation reduces enzymatic degradation by proteases. In studies on cholecystokinin-2 receptor (CCK-2R) ligands, N-methyl-L-norleucine analogs (B3 , B4 , B6 ) exhibited low nanomolar affinity (IC₅₀: 4.5–5.9 nM) compared to non-methylated variants (IC₅₀: 25–110 nM) . This highlights the role of N-methylation in enhancing metabolic stability while maintaining receptor binding .

Structural Modifications in β-Sheet Formation

Incorporating N-methylated norleucine into peptides promotes β-sheet conformation by stabilizing reverse turns. In a study using linear peptides with N-methylated heterochiral residues, norleucine facilitated βII′ turns without covalent constraints, enabling stable secondary structures .

Key Observations :

-

NOE Correlations : Nuclear Overhauser effect (NOE) data confirmed intramolecular hydrogen bonding.

-

Solvent Accessibility : Reduced solvent exposure of backbone amides due to N-methylation .

Analytical and Fermentation Studies

In E. coli fermentations, trace norleucine incorporation into recombinant proteins occurs under metabolic stress. N-methylation mitigates this by reducing misincorporation, as shown in antibody production studies .

| Parameter | Norleucine (μM) | Norvaline (μM) |

|---|---|---|

| Batch Phase | 0.66 | 0.92 |

| Post-Induction | 4.47 | 9.42 |

| Fermentation End | 0.44 | 2.60 |

Data sourced from PMC3597275 .

Synthetic Routes and Industrial Production

While direct synthesis of L-Norleucine N-methyl amide is not detailed in the provided sources, analogous methods for L-2-methylnorleucine involve:

-

Bromination : NBS-mediated bromination of 2-methylhexanoic acid .

-

Enzymatic Resolution : Penicillin G acylase achieves enantiomeric separation .

Key Research Findings

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

N-Methyl Amides vs. Parent Amides

- Conformational Effects: N-methylation restricts rotation around the amide bond and disrupts planarity, reducing hydrogen-bond-donor capacity. For example, in opioid receptor ligands, replacing an amide with an N-methyl amide (e.g., compound 240 in DOPr studies) retained binding affinity (Ki = 34 ± 17 nM) but altered pharmacokinetic properties .

- Biological Activity : In contrast, N-methyl substitution in the dihydroceramide desaturase inhibitor GT11 abolished activity, highlighting context-dependent outcomes. This inactivation suggests that steric hindrance may disrupt critical interactions in certain enzyme binding pockets .

L-Norleucine N-Methyl Amide vs. Methionine Derivatives

- Sulfur-Free Advantage: L-Norleucine is a non-sulfur-containing analog of methionine, often used to avoid oxidation or metabolic instability. For instance, substituting methionine with norleucine in peptides preserves activity while eliminating sulfur-related degradation .

- Receptor Binding: Methionine’s sulfur participates in hydrophobic or polar interactions, whereas norleucine’s linear chain may alter binding kinetics. N-methylation further modulates these interactions by introducing steric effects .

Amide Bioisosteres: Esters vs. N-Methyl Amides

- Structural Flexibility : Esters (e.g., compound 239 ) mimic amides but lack partial double-bond character, increasing conformational flexibility. This flexibility can retain receptor affinity (e.g., DOPr Ki = 34 ± 17 nM) but may reduce target selectivity .

- Enzyme Interactions : A-ketoamides (e.g., compounds 5–7 ) and thioureas (compound 4 ) show reduced potency compared to GT11, emphasizing the importance of the amide carbonyl in enzyme inhibition .

Key Research Findings

Table 2: Structural and Physicochemical Properties

| Property | This compound | L-Norleucine | Methionine Amide | Ester Analog (e.g., 239 ) |

|---|---|---|---|---|

| Hydrogen-bond donor | 0 | 1 | 1 | 0 |

| Conformational flexibility | Restricted | Moderate | Moderate | High |

| Metabolic stability | High | Low | Low | Moderate |

| Key functional group | N-methyl amide | Amide | Amide (S-containing) | Ester |

Critical Analysis of Divergent Outcomes

- Receptor vs. Enzyme Targets : N-methyl amides retain activity in receptor-binding assays (e.g., DOPr) but fail in enzyme inhibition (e.g., dihydroceramide desaturase). This dichotomy underscores the importance of target-specific steric and electronic requirements .

- Species and Model Variability : Differences in cell lines (e.g., GH3/DOPr vs. DRGF11 cells) may affect internalization and signaling outcomes, necessitating careful model selection .

Preparation Methods

Step 1: N-Methylation of L-Norleucine

L-Norleucine is treated with methyl iodide in the presence of a base (e.g., sodium hydride) to selectively methylate the α-amino group. The reaction proceeds via nucleophilic substitution:

Key Conditions :

Step 2: Amide Formation

The carboxylic acid group of N-methyl-L-norleucine is activated using carbodiimide reagents (e.g., DCC or EDC) and coupled with ammonia or a methylamine source. For example:

Optimization Insights :

-

Coupling Agents: HATU or HOBt improves yield to >90%.

-

Solvent: Dichloromethane or acetonitrile.

-

Purification: Column chromatography (silica gel, eluent: methanol/chloroform).

Enzymatic Resolution of DL-Phenylacetyl-2-Methyl Norleucine

Adapted from the synthesis of L-2-methyl norleucine, this method leverages enzymatic specificity to isolate the L-enantiomer, followed by amidation:

Step 1: Bromination and Ammonolysis

2-Methylhexanoic acid undergoes bromination with N-bromosuccinimide (NBS) in benzotrifluoride at 90°C. Subsequent ammonolysis with methylamine (instead of ammonia) yields DL-2-methyl-N-methyl norleucine:

Conditions :

Step 2: Enzymatic Resolution

DL-2-Methyl-N-methyl norleucine is acylated with phenylacetyl chloride and resolved using penicillin G acylase. The enzyme selectively hydrolyzes the L-enantiomer’s acyl group:

Key Parameters :

Step 3: Amidation

The resolved L-2-methyl-N-methyl norleucine’s carboxylic acid is converted to an amide using standard coupling protocols (see Section 1).

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables precise incorporation of this compound into peptide chains. The Fmoc-strategy is preferred:

Step 1: Resin Loading

Wang resin (hydroxyl group) is functionalized with Fmoc-protected this compound using DIC/HOBt activation.

Step 2: Iterative Deprotection and Coupling

-

Deprotection : Piperidine (20% in DMF) removes Fmoc groups.

-

Coupling : Amino acids are added sequentially using HATU/DIEA activation.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amidation | 70–85 | 90–95 | Moderate | High |

| Enzymatic Resolution | 60–75 | >99 | High | Moderate |

| SPPS | 80–90 | >95 | Low | Low |

Key Findings :

-

Enzymatic Resolution offers superior enantiopurity but requires costly enzymes.

-

Direct Amidation is cost-effective but necessitates rigorous purification.

-

SPPS is ideal for research-scale peptide synthesis but less feasible for bulk production.

Industrial-Scale Considerations

For large-scale synthesis, the enzymatic route (Section 2) is most viable due to:

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.